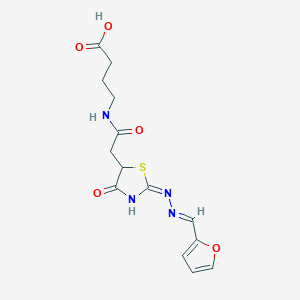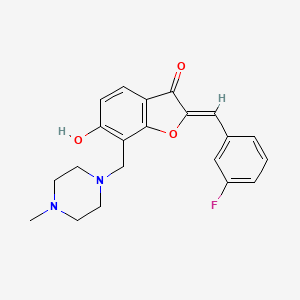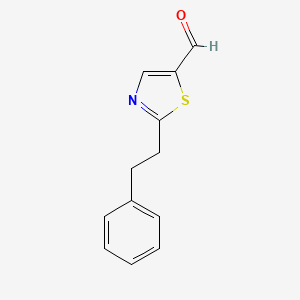![molecular formula C17H18BrNO2S B2845543 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1797760-04-3](/img/structure/B2845543.png)
2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that features a bromine atom, a tetrahydropyran ring, a thiophene ring, and a benzamide group. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom to the benzene ring.
Amidation: Formation of the benzamide group.
Thiophene Substitution: Introduction of the thiophene ring.
Tetrahydropyran Ring Formation: Cyclization to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles like amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: Lacks the thiophene ring.
N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide: Lacks the bromine atom.
2-bromo-N-(thiophen-2-ylmethyl)benzamide: Lacks the tetrahydropyran ring.
Uniqueness
The presence of both the tetrahydropyran and thiophene rings, along with the bromine atom, makes 2-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide unique. This combination of functional groups could confer unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-bromo-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-11-22-14)13-7-9-21-10-8-13/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVVSZLKHZAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid](/img/structure/B2845461.png)
![2-{[3-(2-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2845462.png)
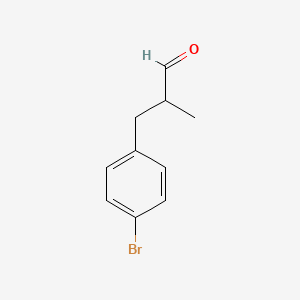
![{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B2845464.png)
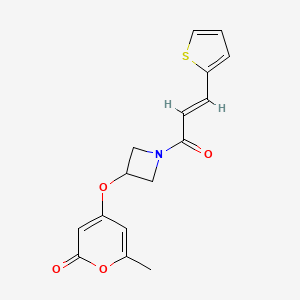
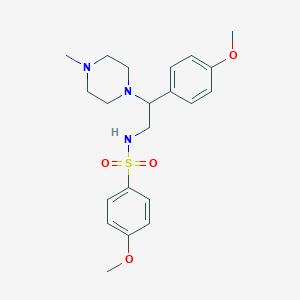
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
![5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2845471.png)
![[3-[(1S)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2845472.png)
![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2845473.png)
![N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2845474.png)
